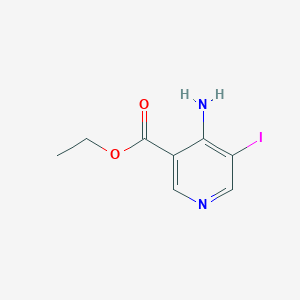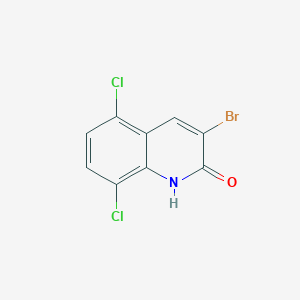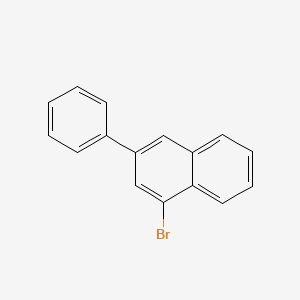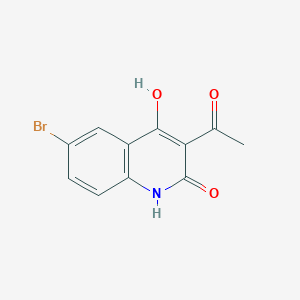![molecular formula C13H10BrN3 B11840194 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 88369-70-4](/img/structure/B11840194.png)
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[4,5-b]pyridine core imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-bromobenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the imidazo[4,5-b]pyridine core.
Reduction: Reduced derivatives with hydrogenated imidazo[4,5-b]pyridine core.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Fluorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Iodophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, potentially leading to improved pharmacological activities .
Eigenschaften
CAS-Nummer |
88369-70-4 |
|---|---|
Molekularformel |
C13H10BrN3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-2-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c1-9-16-11-6-4-8-15-13(11)17(9)12-7-3-2-5-10(12)14/h2-8H,1H3 |
InChI-Schlüssel |
NAKNEAXRCRLPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C3=CC=CC=C3Br)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)






